molecular formula C18H21N5O2 B3847787 5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide

5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B3847787
M. Wt: 339.4 g/mol
InChI Key: FLUHBJPAQYMHNA-UHFFFAOYSA-N
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Description

5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine core, followed by functional group modifications to introduce the acetyl, prop-2-enyl, and pyridin-3-ylmethyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality and consistent production .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-N-prop-2-enyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

    5-acetyl-N-prop-2-enyl-N-(pyridin-4-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide: Similar structure with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.

    5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate: Similar structure with a carboxylate group instead of carboxamide.

Uniqueness

The uniqueness of 5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. The presence of the pyridin-3-ylmethyl group, in particular, may confer distinct biological activities and reactivity compared to its analogs .

Properties

IUPAC Name

5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-7-22(12-15-5-4-6-19-11-15)18(25)17-10-16-13-21(14(2)24)8-9-23(16)20-17/h3-6,10-11H,1,7-9,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHBJPAQYMHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C(=CC(=N2)C(=O)N(CC=C)CC3=CN=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide

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